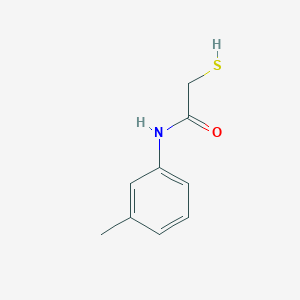
N-(3-Methylphenyl)-2-sulfanylacetamide
概要
説明
N-(3-Methylphenyl)-2-sulfanylacetamide, also known as 3-MSPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of N-(3-Methylphenyl)-2-sulfanylacetamide is not fully understood, but it has been reported that it acts as a chelating agent for heavy metals by forming a stable complex with them. It has also been reported that N-(3-Methylphenyl)-2-sulfanylacetamide can inhibit the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-Methylphenyl)-2-sulfanylacetamide have been studied in various scientific research studies. It has been reported that N-(3-Methylphenyl)-2-sulfanylacetamide can reduce the levels of heavy metals in the body, which can lead to the improvement of various physiological functions. It has also been reported that N-(3-Methylphenyl)-2-sulfanylacetamide can reduce inflammation in the body, which can lead to the improvement of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-(3-Methylphenyl)-2-sulfanylacetamide in lab experiments is its high purity, which ensures the accuracy of the results. Another advantage is its ability to bind with heavy metals, which can be useful in studying heavy metal toxicity. However, one of the limitations of using N-(3-Methylphenyl)-2-sulfanylacetamide in lab experiments is its potential toxicity, which can affect the accuracy of the results.
将来の方向性
There are many future directions for the study of N-(3-Methylphenyl)-2-sulfanylacetamide. One direction is to study its potential therapeutic applications in the treatment of heavy metal poisoning and inflammatory diseases. Another direction is to study its potential toxicity and safety profile in humans. Additionally, further research is needed to fully understand the mechanism of action of N-(3-Methylphenyl)-2-sulfanylacetamide and its potential applications in other scientific research fields.
科学的研究の応用
N-(3-Methylphenyl)-2-sulfanylacetamide has shown potential therapeutic applications in various scientific research studies. One of the major applications of N-(3-Methylphenyl)-2-sulfanylacetamide is its use as a chelating agent for heavy metals. It has been reported that N-(3-Methylphenyl)-2-sulfanylacetamide can bind with heavy metals such as lead, cadmium, and mercury, and remove them from the body. This property of N-(3-Methylphenyl)-2-sulfanylacetamide makes it a potential candidate for the treatment of heavy metal poisoning.
Another application of N-(3-Methylphenyl)-2-sulfanylacetamide is its use as an anti-inflammatory agent. It has been reported that N-(3-Methylphenyl)-2-sulfanylacetamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for inflammation. This property of N-(3-Methylphenyl)-2-sulfanylacetamide makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-(3-methylphenyl)-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7-3-2-4-8(5-7)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIAYBYJXZBQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341274 | |
| Record name | N-(3-Methylphenyl)-2-sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35331-30-7 | |
| Record name | N-(3-Methylphenyl)-2-sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3060347.png)
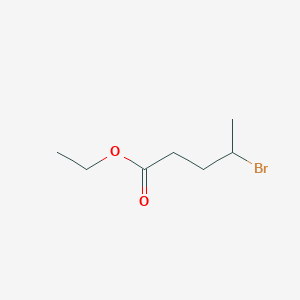

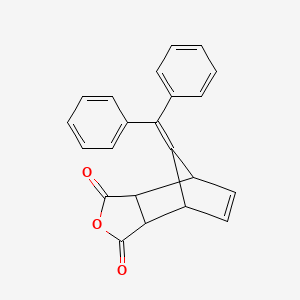
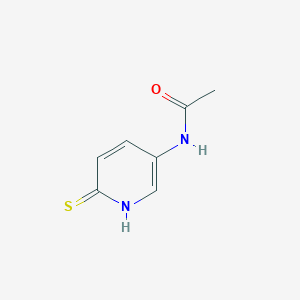

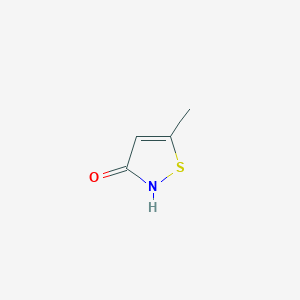
![6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3060357.png)
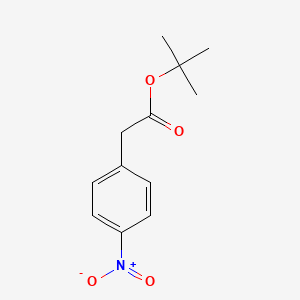

![[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride](/img/structure/B3060361.png)
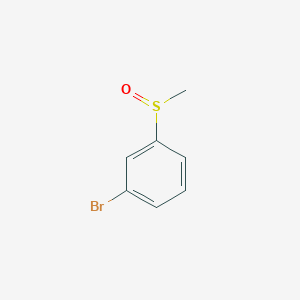
![3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol](/img/structure/B3060365.png)
